molecular formula C14H14O B147425 1-Ethoxy-4-phenylbenzene CAS No. 613-40-1

1-Ethoxy-4-phenylbenzene

Cat. No.: B147425
CAS No.: 613-40-1
M. Wt: 198.26 g/mol
InChI Key: QRYTXFUBAZNNBP-UHFFFAOYSA-N
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Description

1-Ethoxy-4-phenylbenzene is an organic compound with the molecular formula C14H14O It is a derivative of benzene, where an ethoxy group (C2H5O) is attached to the benzene ring at the para position relative to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-phenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Williamson ether synthesis , where phenol is reacted with ethyl bromide in the presence of a strong base like sodium hydroxide to form the ethoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-phenylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.

    Reduction: The phenyl group can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid is used.

    Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: 1-Ethoxy-4-nitrophenylbenzene.

    Sulfonation: 1-Ethoxy-4-sulfonylphenylbenzene.

    Halogenation: 1-Ethoxy-4-halophenylbenzene.

Scientific Research Applications

1-Ethoxy-4-phenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-phenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the ethoxy group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Ethoxy-4-phenylbenzene can be compared with other similar compounds such as:

    1-Methoxy-4-phenylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2-phenylbenzene: The ethoxy group is in the ortho position relative to the phenyl group.

    1-Ethoxy-3-phenylbenzene: The ethoxy group is in the meta position relative to the phenyl group.

Uniqueness: this compound is unique due to the specific positioning of the ethoxy and phenyl groups, which influences its chemical reactivity and potential applications. The para positioning allows for distinct electronic and steric effects compared to its ortho and meta counterparts.

Properties

IUPAC Name

1-ethoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYTXFUBAZNNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276055
Record name 4-Ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-40-1
Record name 4-Ethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1, 4-ethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodoethane (68.7 g, 35,57 mL, 440.6 mmol) was added to a suspension of 50 g (170.2 mmol) of 4-hydroxy-1,1′-biphenyl and 40.6 g (293.75 mmol) K2CO3 in 600 mL acetone. The resulting reaction mixture was stirred under reflux for 16 hours. After cooling to room temperature the acetone was removed under reduced pressure, the residue was dissolved in ethyl acetate and extracted with water. The aqueous layers where extracted 3 times with ethyl acetate, the combined organic phases dried (Na2SO4) and evaporated to yield 56 g of the desired compound as a colorless solid.
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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